Calcium pyrophosphate

Übersicht

Beschreibung

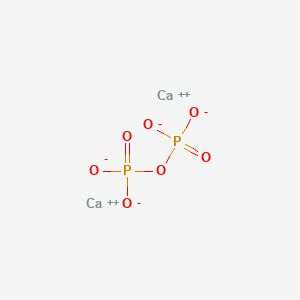

Calcium pyrophosphate, with the chemical formula Ca₂P₂O₇, is an insoluble calcium salt containing the pyrophosphate anion. It exists in several forms, including an anhydrous form, a dihydrate (Ca₂P₂O₇·2H₂O), and a tetrahydrate (Ca₂P₂O₇·4H₂O).

Synthetic Routes and Reaction Conditions:

Tetrahydrate Form: This can be prepared by reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) under carefully controlled pH and temperature conditions: [ \text{Na}_4\text{P}_2\text{O}_7 (\text{aq}) + 2 \text{Ca(NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 4 \text{H}_2\text{O} + 4 \text{NaNO}_3 ]

Dihydrate Form: This can be formed by reacting pyrophosphoric acid (H₄P₂O₇) with calcium chloride (CaCl₂): [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 2 \text{H}_2\text{O} + 2 \text{HCl} ]

Anhydrous Form: This can be prepared by heating dicalcium phosphate (CaHPO₄): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the thermal conversion of brushite (CaHPO₄·2H₂O) synthesized from phosphoric acid (H₃PO₄) and calcium carbonate (CaCO₃) at a molar ratio of P/Ca = 1.1 .

Types of Reactions:

Thermal Decomposition: this compound undergoes thermal decomposition to form various polymorphs.

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form orthophosphates.

Common Reagents and Conditions:

Oxidation and Reduction: this compound is generally stable and does not undergo significant oxidation or reduction under normal conditions.

Substitution Reactions: It can react with other metal ions to form different pyrophosphate salts.

Major Products:

Thermal Decomposition Products: β-Ca₂P₂O₇ and α-Ca₂P₂O₇.

Hydrolysis Products: Orthophosphates such as H₄P₂O₇ and Ca(H₂PO₄)₂.

Chemistry:

- Used as a precursor for the synthesis of other calcium phosphate compounds.

- Acts as a mild abrasive in toothpaste due to its insolubility and nonreactivity toward fluoride .

Biology and Medicine:

- Studied for its role in this compound deposition disease (CPPD), which causes joint pain and inflammation .

- Investigated for its potential use in bone repair and regeneration due to its biocompatibility and bioresorbability .

Industry:

- Utilized in the production of bioceramics for bone implants.

- Employed as a catalyst in various chemical reactions .

Wirkmechanismus

Target of Action

Calcium pyrophosphate (CPP) primarily targets the joints in the human body . The compound forms crystals that accumulate in the cartilage of joints, leading to a condition known as this compound deposition (CPPD) disease . This disease is associated with both acute and chronic arthritis . The affected joints can include the knees, wrists, shoulders, ankles, elbows, or hands .

Mode of Action

The mode of action of CPP involves the formation of crystals in the joint and surrounding tissues . These crystals are formed when pyrophosphate, a by-product of many of the body’s synthetic reactions, binds with calcium . The resulting crystal buildup can lead to significant symptoms . The ankyrin (ANK) protein plays a central role in producing excess extracellular pyrophosphate, which promotes CPPD crystal formation .

Biochemical Pathways

The biochemical pathways affected by CPP involve the formation and growth of calcium phosphate precipitates . Pyrophosphates are known to inhibit the formation and growth of these precipitates . In the context of CPPD, pyrophosphate acts as a nucleation and crystal growth inhibitor . The balance between phosphate and pyrophosphate, strictly controlled by several genes, plays a key role in vascular calcification .

Pharmacokinetics

The pharmacokinetics of CPP primarily involve its deposition in the joints . The compound forms crystals in the cartilage of joints, leading to attacks of joint swelling and pain . There is currently no definitive treatment for CPP arthritis, but intra-articular or systemic anti-inflammatory drugs can be effective for both acute and chronic forms .

Result of Action

The result of CPP’s action is the onset of acute inflammatory arthritis or a chronic arthritis similar to osteoarthritis or rheumatoid arthritis . Symptoms can include swelling of the affected joint, intense joint pain, joint warmth, stiffness, and fever . Over time, the crystal deposits associated with pseudogout can cause ongoing inflammation and joint damage .

Action Environment

The action of CPP can be influenced by various environmental factors. For instance, the age of the individual plays a significant role, with CPPD typically occurring in older people . It can also occur in younger people with associated metabolic conditions, such as hyperparathyroidism and haemochromatosis . Other possible factors influencing its development include excess stores of iron, low blood magnesium levels, an overactive parathyroid, a severely underactive thyroid, or excess calcium in the blood .

Biochemische Analyse

Biochemical Properties

Calcium pyrophosphate is involved in several biochemical reactions, particularly those related to mineralization and crystal formation. It interacts with enzymes such as alkaline phosphatase, which hydrolyzes pyrophosphate to inorganic phosphate, facilitating the deposition of calcium phosphate crystals . Additionally, this compound interacts with proteins like collagen and other extracellular matrix components, influencing the formation and stabilization of crystal structures .

Cellular Effects

This compound affects various types of cells, particularly chondrocytes and synoviocytes. In chondrocytes, this compound crystals can induce the expression of pro-inflammatory cytokines and matrix metalloproteinases, leading to cartilage degradation . In synoviocytes, this compound crystals can trigger the release of inflammatory mediators, contributing to joint inflammation and pain . Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, and can alter gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to extracellular matrix proteins, promoting crystal nucleation and growth . It can also inhibit or activate enzymes involved in pyrophosphate metabolism, such as alkaline phosphatase . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound crystals can influence their long-term effects on cellular function . In vitro studies have shown that this compound crystals can persist in the extracellular matrix, continuously stimulating inflammatory responses and contributing to chronic joint inflammation . In vivo studies have demonstrated that this compound crystals can accumulate in tissues over time, leading to progressive tissue damage and dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound may induce mild inflammatory responses, while higher doses can lead to severe inflammation and tissue damage . Threshold effects have been observed, where a certain concentration of this compound is required to trigger significant cellular responses . At high doses, this compound can cause toxic effects, including cell death and tissue necrosis .

Metabolic Pathways

This compound is involved in metabolic pathways related to pyrophosphate metabolism. It interacts with enzymes such as alkaline phosphatase and nucleotide pyrophosphatase/phosphodiesterase, which regulate the levels of pyrophosphate and inorganic phosphate . This compound can also affect metabolic flux by influencing the availability of phosphate ions, which are essential for various biochemical reactions . Additionally, this compound can alter metabolite levels, impacting cellular energy production and overall metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and transported to specific cellular compartments . This compound can also interact with transporters and binding proteins, facilitating its movement across cell membranes and within the extracellular matrix . The localization and accumulation of this compound can influence its activity and function, contributing to its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the extracellular matrix, lysosomes, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . The localization of this compound can also influence its interactions with other biomolecules, affecting its overall activity and function .

Vergleich Mit ähnlichen Verbindungen

Calcium Phosphate (Ca₃(PO₄)₂): Used in bone regeneration and as a dietary supplement.

Magnesium Pyrophosphate (Mg₂P₂O₇): Similar in structure but contains magnesium instead of calcium.

Sodium Pyrophosphate (Na₄P₂O₇): Used in detergents and as a water softener.

Comparison:

Calcium Phosphate vs. Calcium Pyrophosphate: Calcium phosphate is more commonly used in bone regeneration due to its osteoconductive properties, while this compound is primarily studied for its role in CPPD.

Magnesium Pyrophosphate vs. This compound: Magnesium pyrophosphate has similar structural properties but different biological effects due to the presence of magnesium.

Sodium Pyrophosphate vs. This compound: Sodium pyrophosphate is more soluble in water and used in different industrial applications compared to the insoluble this compound.

This compound’s unique properties and applications make it a compound of significant interest in various scientific and industrial fields.

Biologische Aktivität

Calcium pyrophosphate (CPP) is a compound that plays a significant role in various biological processes, particularly in the context of this compound dihydrate deposition disease (CPPD). This article explores the biological activity of CPP, focusing on its inflammatory potential, mechanisms of action, and clinical implications.

Overview of this compound

This compound is a calcium salt of pyrophosphoric acid, commonly found in the form of microcrystals within synovial tissues. It is associated with a range of clinical conditions, primarily inflammatory arthropathies such as pseudogout and CPPD. The deposition of CPP crystals can trigger inflammatory responses that lead to joint pain and damage.

Inflammatory Potential

Research indicates that different crystalline phases of CPP exhibit varying degrees of inflammatory potential. The primary forms include monoclinic and triclinic CPP dihydrates (m-CPPD and t-CPPD) and amorphous CPP (a-CPP).

Key Findings:

- Inflammatory Response : Studies have shown that m-CPPD crystals induce a higher production of interleukin-1β (IL-1β), IL-6, and IL-8 compared to t-CPPD and a-CPP. This response is mediated through the activation of the NLRP3 inflammasome and subsequent activation of the NF-κB pathway .

- Mechanisms : The activation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2 contributes to the inflammatory response triggered by m-CPPD crystals. Inhibition of these pathways significantly reduces IL-1β secretion and NF-κB activation .

Case Study 1: Pseudogout Diagnosis

A patient with acute knee pain was diagnosed with pseudogout following the aspiration of synovial fluid that revealed this compound crystals. The patient was treated with non-steroidal anti-inflammatory drugs (NSAIDs) and showed significant improvement over time .

Case Study 2: Acute CPPD Disease Post-Bisphosphonate Therapy

A 59-year-old woman developed acute polyarticular CPPD disease shortly after receiving zoledronic acid for osteoporosis. Synovial fluid analysis confirmed the presence of CPP crystals, highlighting a potential link between bisphosphonate therapy and acute CPPD onset .

Mechanisms of Crystal Formation

The formation of this compound crystals is believed to result from an imbalance in pyrophosphate production and degradation within cartilage tissues. Elevated levels of inorganic pyrophosphate (PPi) can lead to crystal formation, particularly in patients with certain metabolic disorders or joint diseases .

Association with Other Conditions

This compound deposition is often associated with other conditions such as:

- Hyperparathyroidism : Increased levels of parathyroid hormone can elevate PPi levels, promoting crystal formation.

- Osteoarthritis : There is a notable correlation between osteoarthritis and CPPD, suggesting that mechanical stress may facilitate crystal deposition .

Data Summary

| Study | Findings | Clinical Relevance |

|---|---|---|

| Frontiers in Immunology (2018) | m-CPPD crystals induce higher IL-1β production | Highlights the inflammatory potential of different crystal forms |

| Case Study on Pseudogout | Diagnosis confirmed via synovial fluid analysis | Emphasizes the importance of accurate diagnosis in joint pain |

| Acute CPPD Post-Zoledronic Acid | Acute onset linked to bisphosphonate therapy | Suggests monitoring for CPPD after bisphosphonate treatment |

Eigenschaften

IUPAC Name |

dicalcium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNWLZAGQLJVLR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca2P2O7, Ca2O7P2 | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10086-45-0 (Parent), 2466-09-3 (Parent) | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50872512 | |

| Record name | Calcium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, A fine, white, odourless powder, Crystals or powder; Insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] | |

| Record name | Diphosphoric acid, calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water. Soluble in dilute hydrochloric and nitric acids, Sol in dil hydrochloric and nitric acids; practically insol in water, Dilute acid; insoluble in water | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.09 | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Polymorphous crystals or powder, White powder | |

CAS No. |

7790-76-3, 10086-45-0 | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicalcium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69NU20D19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1353 °C | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.